molecular formula C29H20FN3O B2655263 2-[(E)-2-[(3,5-dimethylphenyl)amino]ethenyl]-4-(2-fluorophenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile CAS No. 866132-12-9

2-[(E)-2-[(3,5-dimethylphenyl)amino]ethenyl]-4-(2-fluorophenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile

Cat. No.: B2655263
CAS No.: 866132-12-9
M. Wt: 445.497
InChI Key: YVRRLGLZKDJPAI-VAWYXSNFSA-N
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Description

2-[(E)-2-[(3,5-dimethylphenyl)amino]ethenyl]-4-(2-fluorophenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a combination of aromatic rings, a fluorophenyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-[(3,5-dimethylphenyl)amino]ethenyl]-4-(2-fluorophenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile typically involves multiple steps, including the formation of intermediate compoundsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-[(3,5-dimethylphenyl)amino]ethenyl]-4-(2-fluorophenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse compounds.

Scientific Research Applications

2-[(E)-2-[(3,5-dimethylphenyl)amino]ethenyl]-4-(2-fluorophenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(E)-2-[(3,5-dimethylphenyl)amino]ethenyl]-4-(2-fluorophenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-2-(3,5-dimethylanilino)ethenyl]-4-(2-fluorophenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile
  • 2-[(E)-2-(3,5-dimethylanilino)ethenyl]-4-(2-fluorophenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile

Uniqueness

Compared to similar compounds, 2-[(E)-2-[(3,5-dimethylphenyl)amino]ethenyl]-4-(2-fluorophenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile stands out due to its unique combination of functional groups and structural features.

Properties

IUPAC Name

2-[(E)-2-(3,5-dimethylanilino)ethenyl]-4-(2-fluorophenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H20FN3O/c1-17-13-18(2)15-19(14-17)32-12-11-25-23(16-31)26(22-9-5-6-10-24(22)30)27-28(33-25)20-7-3-4-8-21(20)29(27)34/h3-15,32H,1-2H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRRLGLZKDJPAI-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC=CC2=C(C(=C3C(=N2)C4=CC=CC=C4C3=O)C5=CC=CC=C5F)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)N/C=C/C2=C(C(=C3C(=N2)C4=CC=CC=C4C3=O)C5=CC=CC=C5F)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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